4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine
CAS No.: 339106-07-9
Cat. No.: VC4504669
Molecular Formula: C16H9Cl3N2O
Molecular Weight: 351.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339106-07-9 |
|---|---|
| Molecular Formula | C16H9Cl3N2O |
| Molecular Weight | 351.61 |
| IUPAC Name | 4-(4-chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine |
| Standard InChI | InChI=1S/C16H9Cl3N2O/c17-11-3-1-10(2-4-11)14-7-8-20-16(21-14)22-15-9-12(18)5-6-13(15)19/h1-9H |
| Standard InChI Key | QUUNKZUAIBTVDD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)OC3=C(C=CC(=C3)Cl)Cl)Cl |
Introduction
4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine is a synthetic organic compound with a molecular formula of C16H9Cl3N2O and a molecular weight of 351.61 g/mol . This compound belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are crucial components of nucleic acids (DNA and RNA) and have been extensively studied for their potential biological activities, including anticancer, antiviral, and antibacterial properties.
Synthesis and Preparation
While specific synthesis methods for 4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine are not detailed in the available literature, pyrimidine derivatives are typically synthesized through condensation reactions involving appropriate precursors such as amines and aldehydes or ketones. The presence of chloro and phenoxy substituents suggests that the synthesis might involve nucleophilic aromatic substitution or cross-coupling reactions.
Biological and Pharmacological Activities
Although specific biological activities of 4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine have not been reported in the available literature, pyrimidine derivatives are known for their diverse biological activities. For instance, some pyrimidine derivatives have shown anticancer properties by inhibiting cell growth in various cancer cell lines . The presence of chloro and phenoxy groups could potentially enhance or modify these activities.
Suppliers and Availability
This compound is available from suppliers such as Key Organics Limited in the United Kingdom and Ryan Scientific, Inc. in the United States . These suppliers provide access to the compound for research purposes.
Safety and Handling
Handling of 4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine requires caution due to its chemical structure, which includes chlorinated aromatic rings. Proper safety equipment and protocols should be followed to minimize exposure and environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume